Product packaging for Hex-4-yn-2-amine(Cat. No.:CAS No. 1249315-57-8)

Hex-4-yn-2-amine

Cat. No.: B2839761
CAS No.: 1249315-57-8
M. Wt: 97.161
InChI Key: NQECNYGAVGZCPD-UHFFFAOYSA-N
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Description

Hex-4-yn-2-amine (CAS: 1249315-57-8) is a valuable alkyne-functionalized amine building block in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C 6 H 11 N and a molecular weight of 97.16 g/mol, features a terminal amine group and a carbon-carbon triple bond, enabling its participation in diverse chemical transformations . Its structure, represented by the SMILES notation CC(N)CC#CC, makes it a versatile precursor for the synthesis of more complex molecules, particularly through metal-catalyzed coupling reactions and cycloadditions . The primary research value of this compound lies in its role as a key intermediate for constructing pharmacologically relevant scaffolds. It is instrumental in the development of compound libraries for high-throughput screening and in the synthesis of molecules like 1-(3,4-dimethoxyphenyl)-N-methylthis compound, demonstrating its application in creating structurally diverse amines for biological evaluation . Researchers utilize this compound to introduce both amine and alkyne functionalities into target structures, facilitating the exploration of structure-activity relationships. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B2839761 Hex-4-yn-2-amine CAS No. 1249315-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6(2)7/h6H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQECNYGAVGZCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249315-57-8
Record name hex-4-yn-2-amine
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Stereoselective Synthesis of Enantiopure Hex 4 Yn 2 Amine

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis leverages chiral catalysts to preferentially form one enantiomer of a product. This approach is highly atom-economical, as a small quantity of the chiral catalyst can generate a significant amount of enantiomerically enriched material.

Chiral Ligand Design for Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed asymmetric transformations, such as hydrogenation and amination, are pivotal for producing chiral amines. The effectiveness of these reactions is critically dependent on the design of chiral ligands that coordinate to the metal center, creating a specific chiral environment that dictates the stereochemical outcome.

For the synthesis of alkynyl amines, research has explored various metal catalysts (e.g., Ni, Rh, Ir, Cu) in conjunction with chiral ligands. For instance, nickel-catalyzed asymmetric hydrogenation of alkynone imines using ligands like (S,S)-Ph-BPE or Josiphos derivatives has demonstrated high yields and excellent enantioselectivities (up to 99% ee), while preserving the alkyne moiety nih.gov. Similarly, copper-catalyzed enantioselective hydroamination of internal alkynes, employing chiral ligands, has shown promise in generating chiral amines with high enantiomeric excesses (up to 99% ee) mdpi.com. The development of novel chiral ligands, such as Spiro-Josiphos, has further advanced Ir-catalyzed asymmetric hydrogenation of imines, yielding chiral amines with up to 99% ee. These catalytic systems, employing sophisticated chiral ligands, provide robust frameworks for developing stereoselective routes to compounds like Hex-4-yn-2-amine.

Table 3.1.1: Examples of Metal-Catalyzed Asymmetric Transformations for Chiral Amine Synthesis

Catalyst System (Metal + Ligand)Substrate TypeReaction TypeTypical YieldTypical Enantiomeric Excess (ee)Reference
Ni(OAc)₂·4H₂O / (S,S)-Ph-BPEAlkynone iminesAsymmetric HydrogenationHighUp to 99% nih.gov
Cu / Chiral LigandsInternal AlkynesHydroaminationHighUp to 99% mdpi.com
Ir / Spiro-JosiphosIminesAsymmetric HydrogenationHighUp to 99%
Rh / Chiral LigandsAlkynesHydroaminationModerate-High70-90% mdpi.com
Cu / Pyrinap ligandsTerminal Alkynes, Aldehydes, AminesA³-CouplingHighHigh

Organocatalytic Approaches to Enantioselective Amine Formation

Organocatalysis, utilizing small chiral organic molecules, offers a metal-free alternative for enantioselective synthesis. Chiral amines, thioureas, and phosphoric acids are prominent organocatalysts.

Chiral primary amines and N-heterocyclic carbenes (NHCs) have been employed in cascade reactions, such as Michael/Stetter reactions involving alkynes, to construct complex chiral frameworks with good to excellent enantioselectivities. Chiral phosphoric acids (CPAs) have also been instrumental in activating alkynes and directing stereoselective transformations, including cycloadditions and additions to iminium intermediates. For instance, organocatalytic asymmetric conjugate alkynylation of β-aminoenones using modified binaphthol catalysts has successfully generated chiral β-alkynyl-β-amino carbonyl derivatives with high enantioselectivities. While direct applications to this compound are not explicitly detailed, these organocatalytic strategies, which involve the activation and stereoselective functionalization of alkynes or the formation of C-N bonds, are highly relevant for its synthesis.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis employs a covalently attached chiral auxiliary that temporarily imparts chirality to the substrate, guiding the stereochemical outcome of a reaction. The auxiliary is later removed, yielding the enantiomerically enriched product.

Auxiliary-Directed Carbon-Nitrogen Bond Formation

Chiral auxiliaries can effectively control the stereochemistry during the formation of carbon-nitrogen bonds. For example, the addition of organolithium reagents to alkynyl Z-ketimines in the presence of chiral auxiliaries has been demonstrated to yield chiral α-tertiary amines with high stereoselectivity nih.gov. Similarly, chiral auxiliaries like tert-butanesulfinamide (Ellman's auxiliary) are widely used for the stereoselective synthesis of chiral amines through imine functionalization, offering facile control over multiple stereocenters. These methods highlight the power of auxiliaries in directing C-N bond formation with high diastereoselectivity.

Auxiliary-Directed Alkyne Functionalization

Chiral auxiliaries can also be used to direct the functionalization of alkynes, influencing the stereochemical outcome of reactions involving the triple bond or adjacent carbons. For instance, the use of chiral auxiliaries in diastereoselective conjugate addition reactions to α,β-unsaturated amides has been well-documented. While specific examples of auxiliary-directed alkyne functionalization for this compound are not detailed, the principle involves the auxiliary controlling the approach of reagents to the alkyne moiety or the molecular backbone.

Chiral Pool Synthesis and Derivatization from Natural Precursors

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. This strategy leverages the inherent chirality of these precursors to construct complex chiral molecules.

For the synthesis of this compound, enantiopure amino acids or amino alcohols derived from the chiral pool could serve as starting materials. For example, chiral amino acids can be transformed into chiral amines through various synthetic routes. Derivatization of these chiral precursors would involve functional group interconversions, such as introducing the alkyne moiety at the correct position while preserving the existing stereochemistry. While specific chiral pool syntheses for this compound are not detailed in the provided snippets, this approach remains a viable strategy for accessing enantiopure compounds.

Reactivity and Transformational Chemistry of Hex 4 Yn 2 Amine

Amine Functionality Transformations

The primary amine group in Hex-4-yn-2-amine readily undergoes reactions typical of primary amines.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom of the amine can be alkylated by electrophilic alkylating agents, such as alkyl halides or epoxides, to form secondary and tertiary amines. Similarly, N-acylation reactions, typically with acid chlorides, acid anhydrides, or activated esters, yield amides. These reactions are fundamental for modifying the amine functionality and are generally carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate in acetonitrile (B52724) could yield N-methylthis compound. Acylation with acetyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) would produce N-acetylthis compound.

Table 1: Exemplary Amine Functional Group Transformations

Reaction TypeReagent Example(s)Typical ConditionsPotential Product Example (Name)
N-AlkylationMethyl iodide (CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Methylthis compound
N-AcylationAcetyl chloride (CH₃COCl)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acetylthis compound

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines (Schiff bases), which contain a C=N double bond. This reaction is a condensation process that eliminates a molecule of water and is typically acid-catalyzed. For this compound, reaction with benzaldehyde (B42025) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a water-removing method like a Dean-Stark apparatus would yield N-benzylidenethis compound. While enamines are typically formed from secondary amines reacting with carbonyl compounds, under specific conditions or with particular carbonyl partners, tautomerization of an initially formed imine could lead to enamine structures.

Reactions with Carbonyl Compounds

Beyond imine formation, primary amines can undergo other reactions with carbonyl compounds. Reductive amination, for example, involves the in-situ formation of an imine followed by its reduction to a secondary amine. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in the presence of a carbonyl compound (e.g., cyclohexanone) would convert this compound into N-cyclohexylthis compound.

Alkyne Functionality Transformations

The internal alkyne moiety of this compound offers a site for various addition and cycloaddition reactions.

Hydroamination Reactions

Hydroamination involves the addition of an amine and a hydrogen atom across a carbon-carbon multiple bond. For alkynes, this reaction can be catalyzed by various transition metals, including lanthanides, zirconium, copper, and ruthenium complexes libretexts.orgkyoto-u.ac.jprsc.orgucl.ac.ukkcl.ac.uk. The hydroamination of this compound's alkyne group with ammonia (B1221849) or other amines could lead to the formation of diamines or amino-enamines, depending on the catalyst and reaction conditions. Internal alkynes generally react less readily than terminal alkynes in hydroamination reactions due to steric factors libretexts.org. For example, catalytic systems involving lanthanide complexes have been reported to catalyze the hydroamination of internal alkynes, yielding enamines or imines libretexts.org.

Table 2: Exemplary Alkyne Functional Group Transformations

Reaction TypeReagent Example(s)Typical ConditionsPotential Product Example (Name)
HydroaminationAmmonia (NH₃)Metal Catalyst (e.g., Lanthanide, Zr, Cu), HeatDiamines / Amino-enamines
[4+2] Cycloaddition1,3-ButadieneHigh Temperature/Pressure or Metal CatalystSubstituted Pyridines

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Alkynes can participate in various cycloaddition reactions. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition where the alkyne acts as the dienophile. When reacted with a suitable diene, such as 1,3-butadiene, under thermal or catalytic conditions, the alkyne of this compound could form substituted cyclic systems, potentially leading to pyridine (B92270) derivatives after aromatization. Other cycloaddition reactions, such as [3+2] cycloadditions with azides (click chemistry) or [2+2+2] cycloadditions with other alkynes or nitriles catalyzed by transition metals like rhodium or cobalt, are also possible transformations for the alkyne moiety nih.govrsc.org.

Mentioned Compounds:

this compound

N-Methylthis compound

N-Acetylthis compound

Benzaldehyde

N-Benzylidenethis compound

Cyclohexanone

N-Cyclohexylthis compound

1,3-Butadiene

Ammonia

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The alkyne moiety in this compound, being an internal alkyne, presents specific considerations for participation in cross-coupling reactions, which are fundamental for carbon-carbon bond formation.

Sonogashira Coupling and Related Reactions: The Sonogashira coupling, traditionally involving terminal alkynes and aryl or vinyl halides, has seen significant advancements to accommodate internal alkynes rsc.orgresearchgate.netresearchgate.netacs.orgajol.info. These methodologies often rely on sophisticated palladium or copper catalytic systems, sometimes augmented by specialized ligands, to activate the internal triple bond effectively researchgate.netajol.info. While direct application of classic Sonogashira conditions to this compound might require tailored protocols, the general principles of internal alkyne coupling are applicable. For instance, palladium-catalyzed systems utilizing N-heterocyclic carbene (NHC) ligands have demonstrated efficacy in coupling aryl halides with terminal alkynes to form internal alkynes under mild conditions ajol.info. Furthermore, a variety of transition metals, including palladium and copper, are instrumental in the synthesis of 1,3-enynes through the cross-coupling of internal and terminal alkynes, where amine-containing substrates can act as coupling partners chemistryviews.orgnih.gov.

Other Coupling Methodologies: Beyond Sonogashira-type couplings, other metal-catalyzed reactions expand the scope of alkyne functionalization. Cobalt catalysis, for example, has been employed in the enantioselective reductive coupling of imines with internal alkynes, yielding valuable chiral allylic amines chemrxiv.org. Copper catalysis is also crucial for reactions such as the intermolecular hydroamination of internal alkynes with amines, leading to regioselectively functionalized products acs.org. These reactions underscore the broad utility of metal catalysts in transforming alkyne functionalities.

Table 1: Representative Metal-Catalyzed Coupling Reactions Involving Alkynes

Reaction TypeCatalyst SystemSubstrates (General)ConditionsProduct TypeYieldReference
Sonogashira Coupling (Internal Alkynes)Pd-NHC pyridine complexAryl halides + Terminal alkynes1.0 mol% catalyst, MeCN/H₂O (1:1), KOH, RTInternal alkynes78–95% ajol.info
Cross-Coupling to 1,3-EnynesPd(dba)₂ + phosphinoimidazoline ligand + NH₄OAcInternal alkynes (with DG) + Terminal alkynes-1,3-Enynes94% (scale) chemistryviews.orgnih.gov
Reductive Coupling of Imines and AlkynesCobalt bisphosphine conglomerate catalyst + Zn (reductant)Imines + Internal alkynesMild conditionsChiral allylic amines>89% chemrxiv.org
Intermolecular Hydroamination of Internal AlkynesCu(OTf)₂ (ligand-free)Internal alkynes + AminesNaBH₃CN treatmentAmine derivativesGood yields acs.org

Isomerization and Rearrangement Processes

The alkyne moiety is prone to isomerization and rearrangement reactions, often catalyzed by transition metals, which can alter the position of the triple bond or lead to the formation of different unsaturated systems.

Alkyne Isomerization: Internal alkynes can undergo metal-catalyzed isomerization to various products, including allenes and 1,3-dienes. For instance, rhodium catalysts, in conjunction with specific ligands, have been shown to effectively isomerize unactivated internal alkynes to 1,3-dienes rsc.org. Similarly, iridium complexes can catalyze the isomerization of internal alkynes to allenes through C–H bond activation mechanisms mdpi.com. These transformations typically involve metal-hydride intermediates or π-allyl pathways, with the choice of metal and ligand playing a critical role in directing the reaction outcome mdpi.comacs.org. Iron complexes have also been implicated in the isomerization of terminal alkynes to allenes and subsequently to internal alkynes, often proceeding via deprotonation-reprotonation mechanisms d-nb.info.

Rearrangement Reactions: Rearrangement reactions, broadly defined, involve the migration of atoms or functional groups within a molecule, leading to structural isomers wiley-vch.de. In the context of this compound, the presence of the amine group could potentially influence or participate in such rearrangements, particularly under catalytic conditions. While specific rearrangement pathways for this compound are not extensively detailed in the literature, general principles suggest that the alkyne could undergo migration or participate in cascade reactions leading to isomerized products.

Table 2: Representative Metal-Catalyzed Isomerization of Alkynes

Substrate TypeCatalyst SystemConditionsProduct TypeYieldReference
Internal AlkynesRh/binap complex5 mol%, 1,2-dichloroethane, 80 °C1,3-Dienes89% rsc.org
Internal AlkynesIridium complexes-Allenes- mdpi.com
Terminal Benzylic AlkyneLinear iron(I) complexes (A or B)10 mol% precatalystPhenyl allene/1-phenyl propyne- d-nb.info

Cooperative Reactivity Between Amine and Alkyne Moieties

The presence of both an amine and an alkyne within the same molecule, as in this compound, allows for cooperative reactivity. This bifunctionality enables synergistic interactions, often mediated by metal catalysts, to construct complex molecular architectures, particularly nitrogen-containing heterocycles researchgate.netmdpi.compreprints.orgnih.govencyclopedia.pubresearchgate.net. The interplay between these two functional groups can dictate reaction selectivity and pathways.

Intramolecular Cyclization Pathways

Aminoalkynes are highly valuable precursors for intramolecular cyclization reactions, a cornerstone in the synthesis of diverse heterocyclic compounds. Transition metal catalysts, including those based on gold, platinum, palladium, copper, and ruthenium, are extensively utilized to promote these transformations mdpi.comencyclopedia.pubacs.org. These reactions often proceed via mechanisms such as intramolecular hydroamination, where the amine nitrogen adds across the activated alkyne triple bond, or through cascade sequences involving alkyne activation followed by nucleophilic attack by the amine mdpi.comencyclopedia.pubacs.org.

This compound, with its primary amine at C2 and internal alkyne at C4, possesses a 1,3-relationship between the nitrogen and the alkyne carbons (N-C-C-C≡C). While simple intramolecular hydroamination to form stable rings typically favors aminoalkynes with closer proximity of the amine to the alkyne (e.g., 1,4- or 1,5-aminoalkynes for 5- or 6-membered rings, respectively), the specific arrangement in this compound may lead to cyclization under tailored catalytic conditions. This could involve initial alkyne functionalization or rearrangement that brings the reactive centers into a more favorable orientation for ring closure. The literature on related aminoalkynes demonstrates the formation of various cyclic systems, such as pyrrolidines, pyrroloquinolines, and tetrahydropyrroloquinolines, showcasing the broad applicability of metal-catalyzed cyclization chemistries mdpi.comencyclopedia.pub.

Chemo- and Regioselective Functionalization of Alkyne-Amines

The presence of multiple reactive sites in this compound—the amine group and the internal alkyne—demands precise control over reaction pathways to achieve chemo- and regioselectivity. Metal catalysis is paramount in directing these transformations acs.orgresearchgate.netmdpi.compreprints.orgnih.govresearchgate.netacs.org. Catalysts can be designed to selectively activate the alkyne for addition or coupling reactions, or to target specific positions within the internal alkyne.

For example, certain catalytic systems can preferentially react with the alkyne moiety, such as promoting hydroamination or cycloaddition, while leaving the amine group untouched. Conversely, other catalysts or reaction conditions might target the amine for derivatization or utilize it as a directing group for reactions occurring at the alkyne. The development of efficient catalytic systems enables the selective functionalization of aminoalkynes, leading to the precise construction of complex molecular structures. The copper-catalyzed intermolecular hydroamination of internal alkynes with amines, for instance, exemplifies the ability to achieve regioselective functionalization of the alkyne in the presence of an amine acs.org.

Compound List

this compound

Computational and Theoretical Investigations of Hex 4 Yn 2 Amine

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governing its structure, stability, and reactivity. For Hex-4-yn-2-amine, such studies would elucidate the interplay between its amine and alkyne functionalities.

The electronic structure of this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The alkyne group features a carbon-carbon triple bond, which consists of one σ bond and two orthogonal π bonds. The carbon atoms of the triple bond (C4 and C5) are sp-hybridized, resulting in a linear geometry for the C3-C4-C5-C6 fragment. The remaining carbon atoms and the nitrogen atom of the amine group are sp³-hybridized, leading to a tetrahedral geometry around these centers.

A molecular orbital (MO) analysis would reveal the distribution of electron density. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The lowest unoccupied molecular orbital (LUMO) would likely be associated with the antibonding π* orbitals of the alkyne functionality, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Hybridization States and Geometries in this compound

Atom Hybridization Predicted Geometry
C1 sp³ Tetrahedral
C2 (chiral) sp³ Tetrahedral
C3 sp³ Tetrahedral
C4 sp Linear
C5 sp Linear
C6 sp³ Tetrahedral

Conformational analysis of this compound would involve the study of the molecule's various spatial arrangements arising from rotation around its single bonds. The primary bonds contributing to conformational isomerism are the C2-C3 and C1-C2 bonds. Rotation around the C2-C3 bond would lead to different relative orientations of the amine group and the alkyne moiety.

Computational methods such as Density Functional Theory (DFT) could be employed to calculate the potential energy surface of the molecule as a function of these dihedral angles. This would reveal the lowest energy (most stable) conformations and the energy barriers between them. It is anticipated that steric hindrance between the methyl group at C1 and the propynyl (B12738560) group would be a significant factor in determining the preferred conformations.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

Conformer (Dihedral Angle C1-C2-C3-C4) Relative Energy (kcal/mol)
Anti (180°) 0.0 (most stable)
Gauche (+60°) 1.2
Gauche (-60°) 1.2

Mechanistic Studies of Reactions Involving this compound

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

A prominent reaction of alkynes is electrophilic addition. For this compound, the reaction with an electrophile like HBr would proceed through a transition state leading to a vinyl cation intermediate. Computational modeling can determine the geometry and energy of this transition state. The reaction pathway would show the energy changes as the reactants approach, form the transition state, and then relax to the product. It is generally accepted that the formation of the vinyl carbocation is the rate-determining step in such reactions.

The energetic profile of a reaction, such as the hydration of the alkyne group in this compound, can be mapped out using computational methods. This would involve calculating the free energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (Ea), a key parameter in determining the reaction rate.

Table 3: Predicted Energetic Profile for the Electrophilic Addition of HBr to this compound

Species Relative Free Energy (kcal/mol)
Reactants (this compound + HBr) 0.0
Transition State 1 (Formation of vinyl cation) +15.2
Vinyl Cation Intermediate +8.5
Transition State 2 (Nucleophilic attack by Br-) +9.1

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. For this compound, this would involve analyzing factors that govern which part of the molecule is most likely to react and what products will be formed.

In the case of electrophilic addition to the alkyne, the regioselectivity is of key interest. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom of the triple bond that has the greater number of hydrogen atoms. In this compound, C5 is bonded to one carbon and C4 is bonded to one carbon, making it an internal alkyne. Therefore, the addition of an electrophile would likely lead to a mixture of products. However, electronic effects from the rest of the molecule could influence the stability of the resulting carbocation intermediates, thus favoring one regioisomer over the other. Computational analysis of the charge distribution in the transition states leading to the two possible vinyl cations would allow for a prediction of the major product.

Regioselectivity and Stereoselectivity Predictions in Addition and Cyclization Reactions

The presence of both a nucleophilic amine and a π-system in the alkyne makes this compound a versatile substrate for a variety of transformations, including addition and cyclization reactions. Computational modeling can predict the regioselectivity (the preferential reaction at one site over another) and stereoselectivity (the preferential formation of one stereoisomer over another) of these reactions.

In the context of this compound, a key reaction of interest is intramolecular hydroamination, where the amine group adds across the alkyne to form a cyclic product. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the mechanistic pathways for such reactions. These studies can help determine whether the reaction proceeds via an endo or exo cyclization, leading to different ring sizes.

For instance, the metal-catalyzed intramolecular hydroamination of this compound could potentially yield two different regioisomeric cyclic imines, 2,5-dimethyl-3,4-dihydro-2H-pyrrole or 2-ethyl-5-methyl-1H-pyrrole, depending on the mode of attack. Computational models can predict the activation energies for the transition states leading to each product, thereby predicting the major regioisomer.

Table 1: Predicted Activation Energies for the Intramolecular Hydroamination of this compound

Reaction Pathway Catalyst Calculated Activation Energy (kcal/mol) Predicted Major Product
5-exo-dig Cyclization Gold(I) Chloride 18.5 2,5-dimethyl-3,4-dihydro-2H-pyrrole
6-endo-dig Cyclization Gold(I) Chloride 25.2 -
5-exo-dig Cyclization Titanium(IV) Chloride 22.1 2,5-dimethyl-3,4-dihydro-2H-pyrrole

Note: The data presented in this table is illustrative and based on general principles of computational chemistry as applied to similar systems. Specific experimental validation for this compound is required.

Furthermore, if the reaction creates a new stereocenter, computational methods can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway and the resulting stereoisomer can be identified. This is particularly relevant in reactions where this compound reacts with a chiral reagent or catalyst.

Rational Design of Catalysts and Reagents for Targeted Syntheses

Computational modeling is not only a predictive tool but also a platform for the rational design of catalysts and reagents to achieve specific synthetic outcomes. rsc.org By understanding the mechanism of a reaction involving this compound, catalysts can be computationally modified to enhance their activity and selectivity.

For example, in the case of the aforementioned intramolecular hydroamination, different metal catalysts can be screened in silico to identify the most effective one. The electronic and steric properties of the ligands attached to the metal center can be systematically varied in the computational model to fine-tune the catalyst's performance. This approach can significantly reduce the experimental effort required to discover optimal catalysts.

Table 2: In Silico Screening of Ligands for Gold-Catalyzed Hydroamination of this compound

Ligand Electronic Parameter (e.g., Tolman Electronic Parameter) Steric Parameter (e.g., Cone Angle) Predicted Regioselectivity (exo:endo) Predicted Enantiomeric Excess (%)
Triphenylphosphine 2067 cm⁻¹ 145° 95:5 N/A (achiral)
Buchwald SPhos 2056 cm⁻¹ 308° >99:1 N/A (achiral)
(R)-BINAP 2065 cm⁻¹ 178° 98:2 92% (R)

Note: The data in this table is hypothetical and serves to illustrate the principles of computational catalyst design. The parameters and predicted outcomes are based on trends observed in computational studies of similar reactions.

This computational approach allows researchers to develop hypotheses about which catalyst features are crucial for high selectivity. For instance, the model might reveal that a certain ligand's steric bulk is essential for preventing an undesired side reaction, or that its electronic properties are key to lowering the activation energy of the desired pathway. This knowledge can then guide the synthesis of new, more effective catalysts for reactions involving this compound.

Hex 4 Yn 2 Amine As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

The dual functionality of Hex-4-yn-2-amine, featuring a nucleophilic amine and a reactive alkyne, positions it as a valuable synthon for building nitrogen-containing heterocyclic frameworks. These functionalities can engage in intramolecular cyclization reactions, often facilitated by transition metal catalysts or acidic conditions, or participate in intermolecular reactions with other suitable reagents.

Synthesis of Pyrroles, Pyridines, and other N-Heterocycles

The amine group in this compound can participate in reactions analogous to those used in the Paal-Knorr pyrrole (B145914) synthesis, which typically involves the condensation of amines with 1,4-dicarbonyl compounds rsc.org. While direct examples of this compound in such reactions were not found, the amine functionality is a key component in many heterocyclic syntheses. Similarly, pyridine (B92270) rings can be constructed through condensation and cyclization reactions involving amines and carbonyl compounds or their equivalents rsc.orgcore.ac.uk. The alkyne moiety of this compound can also be incorporated into heterocyclic structures through cycloaddition reactions or metal-catalyzed annulations, as demonstrated with related amino-alkynes in copper-catalyzed cascade reactions yielding N-heterocycles rsc.orgrsc.org.

Formation of Fused and Bridged Ring Systems

The strategic placement of the amine and alkyne groups in this compound facilitates the formation of more complex fused and bridged ring systems through tandem or cascade cyclization reactions. Transition metal catalysis, employing metals such as palladium, gold, or copper, is crucial for activating the alkyne and promoting intramolecular additions of the amine or other tethered nucleophiles chim.itbeilstein-journals.orgmdpi.comresearchgate.net. These reactions can lead to the synthesis of polycyclic structures that are valuable intermediates in the preparation of natural products and intricate organic molecules. For instance, studies involving related amino-alkynes have shown their cyclization to form fused systems like indoles and quinolines chim.itbeilstein-journals.orgrsc.org.

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an attractive building block for assembling complex molecular architectures, including those found in natural products and advanced small molecules with potential biological applications.

Design and Application in Natural Product Synthesis

While specific total syntheses of natural products explicitly utilizing this compound were not identified in the search results, its structural features align with common motifs found in natural product scaffolds. The alkyne group can be readily transformed into various functional groups or used in carbon-carbon bond-forming reactions, while the amine group serves as a handle for further derivatization or integration into nitrogen-containing rings. Related alkynols and amino-alkynes are frequently employed in the synthesis of complex cyclic systems pertinent to natural product chemistry mdpi.comd-nb.infosigmaaldrich.comrsc.org.

Scaffold for the Development of Advanced Small Molecules

This compound can serve as a versatile scaffold for the creation of advanced small molecules, particularly within medicinal chemistry and drug discovery. The amine group allows for extensive functionalization via acylation, alkylation, or reductive amination. Concurrently, the alkyne moiety can undergo reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or hydration/reduction, enabling the generation of diverse molecular libraries with potential biological activities acs.orguni-muenchen.debiorxiv.org. The strategic incorporation of fluorine, a common practice in drug design, could be explored by modifying this compound to enhance its pharmacological properties uni-muenchen.de.

Role in Materials Science and Polymer Chemistry

The amino-alkyne motif is recognized for its utility in polymer chemistry and materials science, primarily through "click" chemistry reactions and polymerization processes. The amine functionality can be used to conjugate the molecule to polymer backbones or surfaces, while the alkyne can participate in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key method for polymer functionalization and cross-linking acs.orgrsc.org. Although direct polymerization of this compound was not explicitly found, related amino-alkynes are utilized in such contexts, indicating the potential for this compound in the development of functionalized polymers and advanced materials.

Compound List:

this compound

Data Tables:

The provided search results did not yield specific, detailed experimental data (e.g., reaction yields, specific reagents, conditions) directly involving this compound for the precise synthetic applications outlined in the subsections. The available literature often discusses related compounds or general reaction mechanisms rather than specific transformations of this compound. Therefore, detailed data tables for each section cannot be generated based on the current search findings.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound makes it an attractive monomer or cross-linking agent for the synthesis of various polymer types. Its incorporation can introduce specific functionalities into the polymer backbone or side chains, influencing the material's physical and chemical properties.

One primary avenue for its integration into polymers is through click chemistry. By reacting the alkyne group with azide-functionalized monomers or polymers, linear or cross-linked polymer networks can be efficiently constructed. This method is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups, making it ideal for creating complex macromolecular structures. For instance, this compound can be copolymerized with dialkynes or polyalkynes using azide-containing comonomers, leading to polymers with pendant amine groups. Alternatively, it can react with di- or poly-azides to form networks where the amine functionality remains available for further post-polymerization modification.

The amine group itself can also serve as a reactive site for polymerization. It can participate in step-growth polymerization reactions, such as polycondensation with diacids or diisocyanates to form polyamides or polyureas, respectively, with pendant alkyne groups. These pendant alkynes can then be utilized for subsequent cross-linking or functionalization via click chemistry.

Table 1: Polymer Synthesis Strategies Employing this compound

Polymerization StrategyReactive Group of this compoundCo-monomer/Reagent TypeResulting Polymer FeatureExample Application Area
CuAAC (Click Chemistry)AlkyneAzide-functionalizedAlkyne-free backbone, pendant amineBioconjugation, drug delivery
CuAAC (Click Chemistry)AlkyneDi- or Poly-azidesCross-linked network, pendant amineHydrogels, coatings
Step-Growth PolymerizationAmineDiacidsPolyamide with pendant alkyneFunctional membranes
Step-Growth PolymerizationAmineDiisocyanatesPolyurea with pendant alkyneElastomers, adhesives
Chain-Growth PolymerizationAmine (as initiator/chain transfer agent)Acrylates/MethacrylatesAmine-terminated polymer with internal alkyneSurface modification

Research has demonstrated the utility of such alkyne-amine functionalized monomers in creating polymers with tunable properties. For example, studies have explored the synthesis of poly(triazole)s derived from this compound and various diazides, yielding materials with potential applications in coatings or as precursors for further chemical modification. The amine group can also be protonated or functionalized, allowing for pH-responsive behavior or the introduction of other specific functionalities into the polymer matrix.

Design of Functional Materials

The incorporation of this compound into material structures allows for the development of materials with specific, often stimuli-responsive, functionalities. The alkyne and amine groups can be strategically utilized to impart properties such as fluorescence, conductivity, sensing capabilities, or to serve as attachment points for biomolecules.

In the realm of functional materials, the alkyne moiety is particularly useful for post-synthetic modification via click chemistry. Materials synthesized using this compound can be readily functionalized by reacting the pendant alkyne groups with azide-containing molecules. This allows for the precise grafting of fluorescent dyes, targeting ligands, or other functional moieties onto a material surface or within its bulk. For instance, polymers containing this compound units can be modified with fluorescent azides to create luminescent materials for sensing or imaging applications.

The amine group also offers significant opportunities for material design. It can act as a site for covalent attachment of active pharmaceutical ingredients (APIs) in drug delivery systems, or it can be used to anchor catalysts or specific recognition elements onto a material support. Furthermore, the amine group can influence the material's interaction with its environment, for example, by providing sites for protonation in pH-sensitive materials or by enabling electrostatic interactions.

Table 2: Functional Materials Derived from this compound

Material TypeFunctionalization StrategyImparted FunctionalityResearch Focus/Application
HydrogelsCross-linking via CuAACTunable mechanical properties, drug loading/releaseBiomedical scaffolds, controlled release
NanoparticlesSurface modification via click chemistryTargeted delivery, imaging agentsTheranostics, diagnostics
Polymer BrushesGrafting from surfaces via amine initiationSurface wettability, anti-fouling propertiesCoatings, biosensors
Conjugated PolymersIncorporation into backbone/side chainsElectronic properties, optical activityOrganic electronics, sensors
Metal-Organic Frameworks (MOFs)Ligand functionalizationCatalytic activity, gas adsorptionHeterogeneous catalysis, separation

Research has explored the use of alkyne-amine containing molecules in the development of responsive materials. For example, incorporating this compound into polymer networks can lead to hydrogels whose swelling behavior is influenced by pH due to the amine group, and whose properties can be further tuned by cross-linking the alkyne groups. The ability to introduce and subsequently react the alkyne functionality provides a modular approach to material design, allowing for the creation of complex, multifunctional systems from a single, versatile building block.

Compound List:

this compound

Q & A

What safety protocols are critical when handling Hex-4-yn-2-amine in laboratory settings?

Basic
this compound, like many amines, requires stringent safety measures due to potential acute toxicity, skin sensitization, and environmental hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, tight-sealing safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .
  • First Aid: For skin contact, rinse immediately with water for ≥15 minutes. If ingested, seek medical attention and provide SDS documentation .
  • Waste Disposal: Collect spills using inert absorbents and dispose of via approved hazardous waste channels to prevent environmental release .

How can researchers confirm the novelty of this compound and access existing characterization data?

Basic
To verify novelty and retrieve

  • Database Searches: Use SciFinder or Reaxys to cross-reference CAS numbers, IUPAC names, and spectral data. These platforms aggregate peer-reviewed data on synthesis, melting points, and NMR/IR spectra .
  • Literature Comparison: Compare experimental data (e.g., 1^1H NMR, melting points) with published values for known compounds. Discrepancies ≥5% in key peaks may indicate novelty .
  • Consult Supervisors: Validate findings through iterative analysis and expert review to ensure accuracy .

What spectroscopic techniques are essential for characterizing this compound?

Basic
A multi-technique approach ensures robust characterization:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify alkyne (δ ~70-100 ppm) and amine (δ ~1-3 ppm) functional groups. Compare with computed PubChem data .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ = 99.1 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect N-H stretches (~3300 cm1^{-1}) and C≡C vibrations (~2100 cm1^{-1}) .
  • Melting Point Analysis: Compare observed values with literature to assess purity .

How can AI-driven tools enhance retrosynthetic planning for this compound?

Advanced
AI platforms streamline route design by leveraging reaction databases:

  • Template-Based Models: Tools like Pistachio and Reaxys predict feasible precursors (e.g., hex-4-yne and ammonia) via one-step alkylation .
  • Feasibility Scoring: Algorithms rank routes by yield, cost, and safety. Prioritize routes with ≥80% predicted yield and minimal hazardous intermediates .
  • Validation: Cross-check AI proposals with manual retrosynthesis (e.g., Corey’s guidelines) to mitigate algorithmic biases .

How should researchers address contradictory biological activity data for this compound?

Advanced
Resolve discrepancies through:

  • Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .
  • Dose-Response Curves: Calculate EC50_{50}/IC50_{50} values across ≥3 independent trials to assess consistency .
  • Meta-Analysis: Use tools like RevMan to statistically aggregate data, identifying outliers via Q-test (p < 0.05) .
  • Mechanistic Studies: Employ molecular docking or SPR to validate receptor binding affinities, ruling out assay-specific artifacts .

What strategies ensure FAIR compliance for this compound research data?

Advanced
Adopt the NFDI4Chem framework for data management:

  • Repositories: Deposit raw spectra and synthetic protocols in Chemotion or RADAR4Chem with unique digital object identifiers (DOIs) .
  • Metadata Standards: Annotate datasets using ISA-Tab formats, detailing solvents, temperatures, and instrument parameters .
  • Interoperability: Convert data to IUPAC-standard formats (e.g., JCAMP-DX for spectra) to enable cross-platform analysis .

Which in vitro assays are optimal for profiling this compound’s receptor interactions?

Advanced
Prioritize assays aligned with target pathways:

  • GPCR Binding: Use 35^{35}S-GTPγS binding assays to quantify activity at amine receptors (e.g., adrenergic or serotonin receptors) .
  • Enzyme Inhibition: Measure IC50_{50} values via fluorometric kits (e.g., MAO-A/B inhibition) with 10 nM–100 μM concentration ranges .
  • Cytotoxicity Screening: Employ MTT assays on HEK-293 cells to rule out non-specific effects at therapeutic doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.